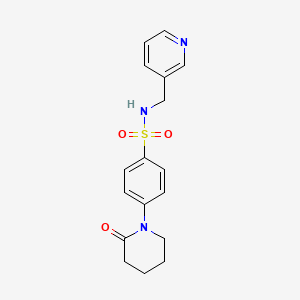
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, also known as OPB-9195, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide is believed to exert its therapeutic effects by targeting the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and cell survival. 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In a study conducted on mice, 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to be involved in the pathogenesis of various diseases such as cancer and neurodegenerative diseases. 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments is its specificity for the NF-κB signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one of the limitations of using 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its effects on other cellular processes that are regulated by the NF-κB signaling pathway, such as cell proliferation and apoptosis. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide for therapeutic use.
Synthesemethoden
The synthesis of 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyridinemethanol to form 4-(3-pyridinylmethyl)benzenesulfonyl chloride. This intermediate is then reacted with piperidin-2-one to produce 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, it has been shown to inhibit the growth of cancer cells by targeting the tumor microenvironment. In a study conducted on pancreatic cancer cells, 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide was found to reduce the expression of pro-inflammatory cytokines and chemokines, which are known to promote tumor growth and metastasis.
In the field of neuroscience, 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In a study conducted on mice, 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide was found to improve cognitive function and reduce the accumulation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17-5-1-2-11-20(17)15-6-8-16(9-7-15)24(22,23)19-13-14-4-3-10-18-12-14/h3-4,6-10,12,19H,1-2,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJSGYUSTHSUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5163276.png)
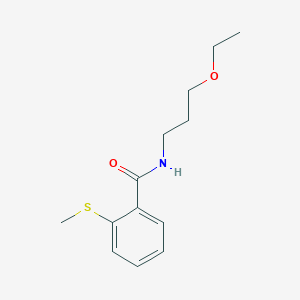
![2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride](/img/structure/B5163280.png)
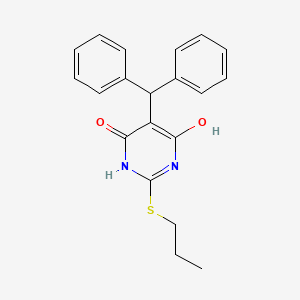
![2-dibenzo[b,d]furan-3-yl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5163298.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1-methyl-1H-pyrrol-3-yl)acetamide](/img/structure/B5163302.png)
![2-benzyl-1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5163313.png)
![3-(4-methylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5163325.png)
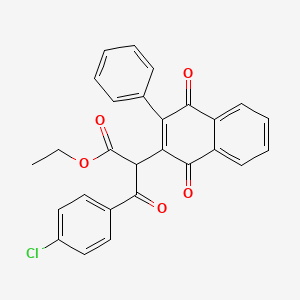
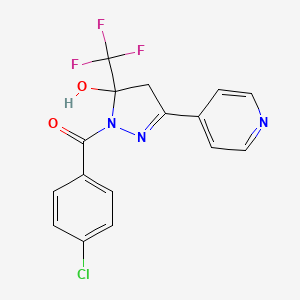

![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![4-[(4-bromophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5163382.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5163395.png)